molecular formula C15H14N2O5 B8346919 2-(1-Benzyloxycarbonylamino-cyclopropyl)-oxazole-4-carboxylic acid

2-(1-Benzyloxycarbonylamino-cyclopropyl)-oxazole-4-carboxylic acid

Cat. No.: B8346919
M. Wt: 302.28 g/mol
InChI Key: VLIROBZSXVPTMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Benzyloxycarbonylamino-cyclopropyl)-oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C15H14N2O5 and its molecular weight is 302.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H14N2O5

Molecular Weight

302.28 g/mol

IUPAC Name

2-[1-(phenylmethoxycarbonylamino)cyclopropyl]-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C15H14N2O5/c18-12(19)11-9-21-13(16-11)15(6-7-15)17-14(20)22-8-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,17,20)(H,18,19)

InChI Key

VLIROBZSXVPTMY-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NC(=CO2)C(=O)O)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(1-Benzyloxycarbonylamino-cyclopropyl)-oxazole-4-carboxylic acid ethyl ester (0.44 g, 1.3 mmol) was dissolved in THF (10 mL) and to this solution was added 2N NaOH (2.0 mL, 4.0 mmol). The mixture was heated at 70° C. for 17 h. The mixture was neutralized with 2N HCl and extracted with EtOAc (3×100 mL). The combined extracts were washed with water, brine and dried with MgSO4. The mixture was filtered and concentrated to give 2-(1-benzyloxycarbonylamino-cyclopropyl)-oxazole-4-carboxylic acid (0.22 g, 0.73 mmol) as a brown solid.
Name
Quantity
10 mL
Type
solvent
Reaction Step One
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Quantity
2 mL
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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